molecular formula C9H12N2O B2371288 2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 1872130-55-6

2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2371288
CAS RN: 1872130-55-6
M. Wt: 164.208
InChI Key: OLNUIDWVVOMFEP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one is a chemical compound that has been the focus of extensive research in the field of medicinal chemistry. This compound belongs to the class of dihydropyridazinones, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized a variety of compounds related to "2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one", exploring their biological activities. For example, the synthesis of stereoisomers of a compound closely related to the specified chemical has shown a novel combination of vasodilation and beta-adrenergic antagonist activity. The study highlights the pharmacological profile differences among stereoisomers, with one isomer displaying slightly better overall activity than the complete mixture (Howson et al., 1988).

Ring-Opening Reactions

The compound's framework has been applied in nucleophilic ring-opening reactions. For instance, the transformation of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines under specific conditions can lead to the formation of cyclopropane-fused pyridazinones. This reaction showcases the compound's utility in synthesizing structurally diverse pyridazine derivatives, providing insights into regio- and diastereoselectivity in organic synthesis (Sathishkannan et al., 2017).

Novel Class of Derivatives

Another significant application is the development of a new class of pyridazin-3-one derivatives. These compounds have been synthesized via reactions between specific propanals and active methylene compounds, yielding products with potential for further chemical modification and investigation into their biological activities (Ibrahim & Behbehani, 2014).

Cycloaddition Reactions

The compound's structure has been utilized in cycloaddition reactions, such as the [3 + 3]-cycloaddition with nitrile imines generated in situ, to afford tetrahydropyridazines. This method provides a rapid approach to accessing a variety of pyridazine derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Garve et al., 2016).

Chiral Cyclopropane Units

Research into the synthesis of chiral cyclopropane units has led to the development of conformationally restricted analogues of biologically active compounds. The manipulation of the cyclopropane ring in the compound's structure enables the exploration of its conformational impact on biological activity, providing a foundation for the development of new therapeutic agents (Kazuta et al., 2002).

properties

IUPAC Name

2-(cyclopropylmethyl)-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-5-9(12)11(10-7)6-8-3-4-8/h2,5,8H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNUIDWVVOMFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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